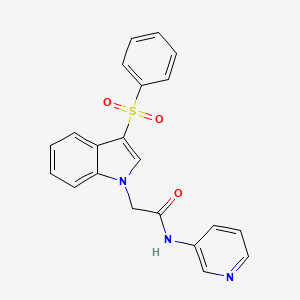

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PSI-6206 and has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Role in Drug Development and Disease Treatment

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a compound that has garnered attention in scientific research due to its potential applications in drug development and disease treatment. Although the direct studies on this specific compound are limited, insights can be drawn from research on related compounds and their roles in addressing various medical conditions.

Aldo-Keto Reductase (AKR) 1C3 Inhibitors : Research on N-phenylsulfonyl-indoles, which are related to the chemical structure of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide, highlights their significance as AKR1C3 inhibitors. These inhibitors are considered advantageous for treating castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia due to their role in inhibiting the synthesis of potent androgens and proliferative ligands for the PG FP receptor (Penning, 2017).

Cytochrome P450 2E1 Role : The interaction of certain compounds with the P450 system, specifically CYP 2E1 isozyme, has implications for understanding the pathogenesis of conditions like parkinsonism. Compounds that are substrates or inhibitors of CYP450 2E1, similar in function to derivatives of the discussed compound, could influence the susceptibility of dopaminergic neurons to toxic events, providing insights into environmental toxins' role in Parkinson's disease (Vaglini et al., 2013).

Environmental Persistence and Toxicity : Perfluoroalkyl acids, related to the structural functionality of sulfonamide derivatives, are recognized for their environmental persistence and potential toxicity. Studies on the degradation of such compounds, including their transformation and bioaccumulation, contribute to understanding the environmental fate and risk assessment of persistent organic pollutants (Liu & Mejia Avendaño, 2013).

Pharmacokinetics and Drug Interactions : The metabolic pathways and interactions of drugs with cytochrome P450 enzymes have been extensively studied to predict potential drug-drug interactions. Knowledge of how compounds like 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide interact with these enzymes can inform safer drug design and usage strategies (Khojasteh et al., 2011).

Propiedades

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c25-21(23-16-7-6-12-22-13-16)15-24-14-20(18-10-4-5-11-19(18)24)28(26,27)17-8-2-1-3-9-17/h1-14H,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGBMHKRSDWNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2869262.png)

![4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B2869268.png)

![4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B2869272.png)

![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)

![4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2869282.png)

![4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869283.png)